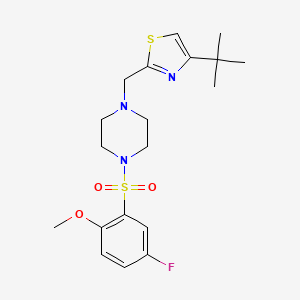

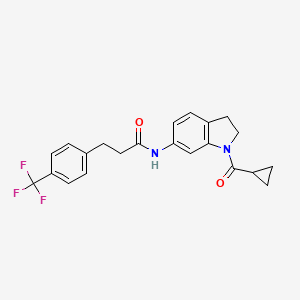

![molecular formula C26H30N4O2 B2998993 1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide CAS No. 1795024-28-0](/img/structure/B2998993.png)

1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridazinone ring, a piperidine ring, and a phenyl ring . These structures are common in many biologically active compounds and are often used in drug discovery .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds often involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule . The pyridazinone ring is a six-membered ring with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrrolidine ring might undergo reactions typical of amines, while the pyridazinone ring might undergo reactions typical of amides .Scientific Research Applications

Synthesis and Pharmacological Applications

- The synthesis of novel heterocyclic compounds derived from specific aromatic and heteroaromatic compounds has been explored for their potential as anti-inflammatory, analgesic, and COX-2 inhibitors. For instance, certain derivatives have been identified with high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Molecular Docking and Antimicrobial Activities

- Some pyridine and fused pyridine derivatives have shown moderate to good binding energies on target proteins such as GlcN-6-P synthase. These compounds also exhibited antimicrobial and antioxidant activities upon in silico and in vitro screening, highlighting their potential in drug discovery (Flefel et al., 2018).

Insecticidal Properties

- Pyridine derivatives have been synthesized and tested for their insecticidal activity against pests such as the cowpea aphid, Aphis craccivora Koch. Certain compounds demonstrated significant aphidicidal activities, suggesting their potential application in agricultural pest management (Bakhite et al., 2014).

Analgesic and Antiparkinsonian Activities

- The development of substituted pyridine derivatives from specific starting materials has revealed compounds with notable analgesic and antiparkinsonian activities. These activities were comparable to established drugs, indicating the therapeutic potential of these synthesized compounds in managing pain and Parkinson's disease (Amr et al., 2008).

Dyeing Polyester Fibers and Biological Activities

- Novel heterocyclic aryl monoazo organic compounds containing selenium have been synthesized for dyeing polyester fabrics. These compounds not only served as effective dyes but also displayed significant antioxidant, antitumor, and antimicrobial activities, suggesting their dual utility in textile applications and potential therapeutic benefits (Khalifa et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2/c1-18-10-11-20(15-19(18)2)23-12-13-25(29-28-23)30-14-6-8-22(17-30)26(31)27-16-21-7-4-5-9-24(21)32-3/h4-5,7,9-13,15,22H,6,8,14,16-17H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSJVAFCCYYUQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

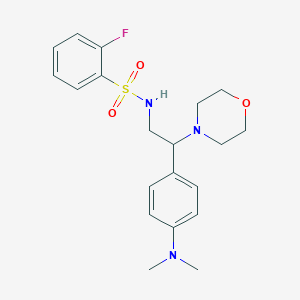

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide](/img/structure/B2998914.png)

![1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2998916.png)

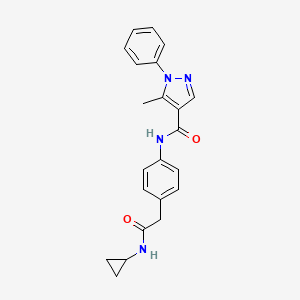

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2998922.png)

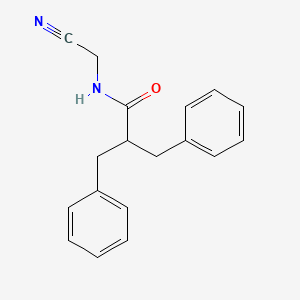

![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide](/img/structure/B2998924.png)

![{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride](/img/structure/B2998925.png)

![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2998930.png)